3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
This compound (CAS: 892300-30-0) is a benzofuropyrimidinone derivative featuring dual 3-methoxybenzyl substituents at positions 2 and 3 of the heterocyclic core. Its molecular formula is C₁₈H₁₄N₂O₃S (MW: 338.4 g/mol), with a planar benzofuropyrimidinone scaffold that facilitates π-π stacking interactions. The compound is synthesized via methods involving cyclization and substitution reactions, achieving ≥95% purity .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-[(3-methoxyphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S/c1-30-19-9-5-7-17(13-19)15-28-25(29)24-23(21-11-3-4-12-22(21)32-24)27-26(28)33-16-18-8-6-10-20(14-18)31-2/h3-14H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYQKZXYLWRBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Methoxy Groups : The presence of methoxy groups enhances lipophilicity and may influence receptor binding.
- Benzofuro and Pyrimidine Moieties : These aromatic systems are often associated with significant biological activity, including anti-cancer properties.
Anticancer Activity
Research indicates that compounds similar to 3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one exhibit promising anticancer properties. For instance, derivatives with benzofuro and pyrimidine structures have shown efficacy against various cancer cell lines.
Cytotoxicity Studies
A study demonstrated that related compounds exhibited high cytotoxicity against human cervical adenocarcinoma (HeLa) cells while maintaining low toxicity towards normal liver cells (Chang liver cells) . The cytotoxicity was assessed using MTT assays, which measure the metabolic activity of viable cells.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HeLa | 5.0 | 10 |
| Compound B | Chang Liver | 50.0 | - |
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of Tubulin Polymerization : Compounds similar to the target have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : Studies have indicated that these compounds can trigger apoptotic pathways in cancer cells, contributing to their efficacy .
Case Studies
- SMART Compounds : In vivo studies involving SMART compounds demonstrated their ability to inhibit tumor growth in xenograft models. Treatments with these compounds resulted in significant tumor size reduction compared to control groups .
- Comparative Analysis : A comparative study showed that the target compound's analogs had varying degrees of effectiveness against different cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .
Scientific Research Applications
The compound 3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one , often referred to as a derivative of the benzofuro[3,2-d]pyrimidine class, has garnered attention in recent research for its potential applications in various scientific domains. This article explores its biological activities, synthesis methods, and potential therapeutic uses, supported by data tables and case studies.
Structural Characteristics
- Benzofuro Core : Known for its ability to interact with various biological targets.
- Methoxy Groups : These enhance solubility and may influence biological activity.
- Sulfanyl Group : Implicated in various chemical reactions, potentially enhancing the compound's reactivity.
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Preliminary studies have demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:
| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 6.25 |
| Escherichia coli | 10 | Amoxicillin | 5 |
| Candida albicans | 15 | Fluconazole | 7.5 |
These results indicate that the compound has comparable efficacy to established antimicrobial agents, suggesting its potential as a therapeutic candidate.
Antitumor Activity
In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For example, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects with IC50 values in the micromolar range.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. In vitro assays have shown a reduction in pro-inflammatory cytokines when treated with this compound.
Case Studies
- Antimicrobial Efficacy Study : A study published in the International Journal of Pharmaceutical Sciences Review and Research evaluated the antimicrobial activity of this compound against common pathogens. The results indicated that it possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
- Antitumor Activity Research : Another study focused on the antitumor effects of this compound against various cancer cell lines, revealing promising results that warrant further investigation into its mechanisms of action and potential clinical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Activity Comparison
- Antimicrobial Activity: The target compound’s methoxybenzyl groups may contribute to moderate antimicrobial activity, similar to Schiff base derivatives of 8-bromo-benzofuropyrimidinones (e.g., 4o and 4r in ), which showed strong activity against S. aureus and E. coli due to bromine’s electronegativity and Schiff base reactivity . In contrast, 3-phenyl-2-propargyloxy analogues () exhibit antiviral properties, likely due to the propargyl group’s ability to inhibit viral protease .
Antioxidant Activity :
- Analgesic Activity: Pyrido-thienopyrimidinones with Schiff bases () exhibit potent analgesic effects (ED₅₀ <100 mg/kg) via COX inhibition. The target compound’s methoxy groups may lack this specificity but could modulate pain pathways through alternative mechanisms .
Structural-Activity Relationships (SAR)
- Methoxy vs. Methyl : Methoxy groups enhance solubility and antioxidant activity but reduce lipophilicity compared to methyl substituents .
- Sulfanyl vs.
- Core Heterocycle: Benzothienopyrimidinones () exhibit higher metabolic stability but lower antimicrobial activity than benzofuropyrimidinones due to sulfur’s reduced electronegativity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Core scaffold construction : Use aza-Wittig reactions to form the benzofuropyrimidinone core, followed by nucleophilic substitution at the 2- and 3-positions with methoxybenzylthiol groups .
- Alkylation : Employ NaH in THF as a base for introducing substituents, as demonstrated in structurally analogous benzofuran derivatives .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound, validated by TLC.
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : Resolve the core benzofuropyrimidinone scaffold and confirm substituent positions, as applied to related tetrahydrobenzothieno[2,3-d]pyrimidinones .
- NMR spectroscopy : Use H and C NMR to verify methoxybenzyl and sulfanyl group integration (e.g., δ 3.8 ppm for methoxy protons, δ 4.5–5.0 ppm for benzyl CH) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] expected for CHNOS).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s antimicrobial potential?
- Methodological Answer :
- Analog synthesis : Modify substituents at the 2- and 3-positions (e.g., replace methoxybenzyl with pyridinylmethyl or trifluoromethylbenzyl groups) to assess their impact on activity .
- Biological assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (minimum inhibitory concentration) assays, comparing results with structurally related Schiff base derivatives showing anti-inflammatory activity .
- Computational modeling : Perform molecular docking against bacterial targets (e.g., dihydrofolate reductase) to correlate substituent hydrophobicity/electron density with binding affinity .
Q. How should researchers resolve contradictions in reported biological activity data for benzofuropyrimidinone derivatives?
- Methodological Answer :
- Variable control : Standardize assay conditions (e.g., bacterial strain viability, solvent/DMSO concentration) to minimize experimental bias .
- Substituent analysis : Compare activity trends across analogs with identical 2- or 3-position groups but differing core scaffolds (e.g., benzofuro vs. thienopyrimidinones) to isolate structural determinants .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .
Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP modulation : Introduce polar groups (e.g., hydroxyl or amine) at the methoxybenzyl positions to improve water solubility, as seen in hypolipidemic tetrahydrobenzothieno[2,3-d]pyrimidinones .
- Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., sulfide oxidation), then stabilize via fluorination or steric hindrance .
- In vivo validation : Use rodent models to assess bioavailability and toxicity, cross-referencing with analogs like LM-1554, which demonstrated lipid-lowering efficacy .
Methodological Considerations for Data Interpretation
- Experimental design limitations : Address sample degradation in long-term assays (e.g., refrigerate samples to stabilize organic compounds during HSI data collection) .
- Cross-disciplinary validation : Combine synthetic chemistry with computational biology (e.g., QSAR models) to predict and prioritize high-potential derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
